Zinquin ethyl ester
Overview
Description
Synthesis Analysis
The synthesis of Zinquin ethyl ester involves the reaction of 6-methoxy-2-methyl-8-(p-tolylsulfonylamino)quinoline with ethyl bromoacetate, leading to the formation of ethyl [2-methyl-8-(p-tolylsulfonylamino)-6-quinolyloxy]acetate. The synthesis process showcases the specificity of the reactions involved in producing zinc(II)-specific fluorophores. Depending on the reaction conditions, this process can yield either the expected phenol or a mixture of the phenol and the corresponding 5-bromo derivative, highlighting the complexity and precision required in synthesizing such specific probes (Mahadevan et al., 1996).
Molecular Structure Analysis
Zinquin ethyl ester and its analogues demonstrate a significant shift in their UV/vis spectra upon forming complexes with zinc(II), indicating a bathochromic shift that signifies the formation of a fluorescent complex. The crystal structures of ethyl [5-ethoxycarbonylmethyl-2-methyl-8-(p-tolylsulfonylamino)-6-quinolyloxy]acetate and its acid form have been elucidated, offering insights into the molecular interactions that enable specific binding to zinc(II) ions. These structural analyses are crucial for understanding how zinquin ethyl ester functions as a fluorescent probe for zinc(II) (Mahadevan et al., 1996).
Chemical Reactions and Properties
Zinquin ethyl ester's reactivity with zinc-proteome has been extensively studied, revealing that it forms adducts with Zn-proteins and can undergo ligand substitution, which is essential for its function as a zinc(II) sensor. This reactivity pattern across mammalian cell and tissue types indicates that zinquin ethyl ester interacts with micromolar concentrations of Zn(2+) bound as Zn-proteins, forming predominant ZQ-Zn-protein adducts characterized by a distinct fluorescence emission spectrum (Nowakowski & Petering, 2011).
Physical Properties Analysis
The fluorescent properties of zinquin ethyl ester and its derivatives in the absence and presence of zinc(II) highlight the compound's ability to form complexes with zinc(II), resulting in a bathochromic shift in their UV/vis spectra. This shift and the resulting fluorescence enhancement upon zinc(II) binding are crucial for its application as a zinc(II) sensor in biological studies. The analogues with isobutenyl and isobutyl side chains at the 2-position, for example, form fluorescent complexes with zinc(II), exhibiting stronger fluorescence than the parent compound, which is essential for detecting and visualizing zinc(II) in biological systems (Kimber et al., 2000).
Chemical Properties Analysis
The coordination and fluorescence of zinquin ethyl ester in ternary Zn2+ complexes have been studied, revealing the compound's specificity and selectivity for zinc(II) ions. Potentiometric studies of its coordination in Zn2+ ternary complexes demonstrate the formation of these complexes and the variation in fluorescence quantum yield as the coordination environment changes. This specificity and selectivity for zinc(II) over other metal ions are crucial for its application as an intracellular Zn2+ probe, allowing for the accurate detection and quantification of labile zinc in living cells (Hendrickson et al., 2003).
Scientific Research Applications
Safety And Hazards
Zinquin ethyl ester is generally considered safe for laboratory use. However, always follow proper handling procedures and safety precautions when working with any chemical compound.
Future Directions
Future research could explore Zinquin ethyl ester’s applications in live cell imaging , its behavior in different cellular contexts, and its potential for studying zinc-related processes.
properties
IUPAC Name |
ethyl 2-[2-methyl-8-[(4-methylphenyl)sulfonylamino]quinolin-6-yl]oxyacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S/c1-4-27-20(24)13-28-17-11-16-8-7-15(3)22-21(16)19(12-17)23-29(25,26)18-9-5-14(2)6-10-18/h5-12,23H,4,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCASTCXJTDRDFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC(=C2C(=C1)C=CC(=N2)C)NS(=O)(=O)C3=CC=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171164 | |
Record name | Zinquin ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Zinquin ethyl ester | |
CAS RN |
181530-09-6 | |
Record name | Zinquin ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181530096 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zinquin ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZINQUIN ETHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A806Y8IDMB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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